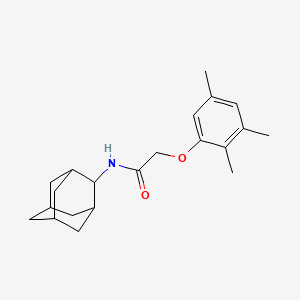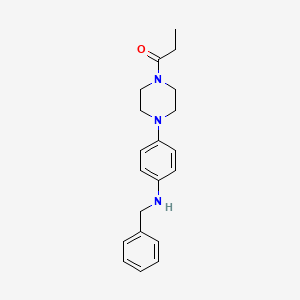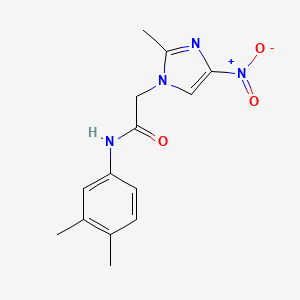![molecular formula C21H22ClNO B5809560 4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)
4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine is a chemical compound that belongs to the piperidine family. It has been widely studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit interesting biological properties, which have made it a subject of interest among researchers.
Aplicaciones Científicas De Investigación
4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit interesting biological properties, including antipsychotic, anti-inflammatory, and anti-cancer activities. The compound has been studied for its potential use in the treatment of various diseases, including schizophrenia, bipolar disorder, and cancer.
Mecanismo De Acción
The mechanism of action of 4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine is not yet fully understood. However, it has been found to interact with various receptors in the brain, including dopamine and serotonin receptors. The compound has also been found to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects:
4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine has been found to exhibit various biochemical and physiological effects. The compound has been found to modulate the activity of various neurotransmitters in the brain, which may contribute to its antipsychotic and antidepressant activities. It has also been found to exhibit anti-inflammatory and anti-cancer activities, which may be attributed to its ability to inhibit the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine is its potential use in the treatment of various diseases. The compound has been found to exhibit interesting biological properties, which make it a subject of interest among researchers. However, one of the limitations of the compound is its potential toxicity, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine. One of the future directions is the further investigation of its mechanism of action. The compound has been found to interact with various receptors in the brain, but the exact mechanism of action is not yet fully understood. Another future direction is the development of more potent and selective analogs of the compound, which may have better therapeutic potential. Additionally, the compound may be studied for its potential use in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine is a multi-step process that involves the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with 2-chloroacryloyl chloride. The final product is obtained after purification using column chromatography.
Propiedades
IUPAC Name |
(E)-1-(4-benzylpiperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO/c22-20-9-5-4-8-19(20)10-11-21(24)23-14-12-18(13-15-23)16-17-6-2-1-3-7-17/h1-11,18H,12-16H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOPSZAIZVGYAP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-benzylpiperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5809478.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809500.png)

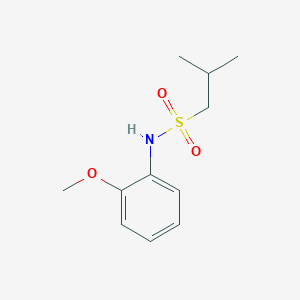
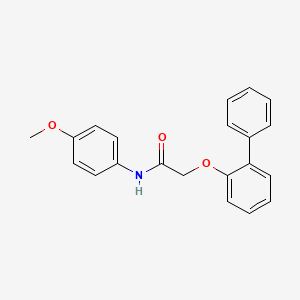
![N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5809519.png)
![2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)
![1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5809549.png)


